![molecular formula C9H15NO2 B1439547 3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid CAS No. 933735-39-8](/img/structure/B1439547.png)
3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid
Overview
Description
“3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid” is a chemical compound with the molecular formula C9H15NO2 . It’s a unique chemical that’s part of a collection provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string O=C(O)CCN1C@HC[C@H]2C1.Cl . The molecular weight is 169.22 g/mol .Physical And Chemical Properties Analysis
This compound has a boiling point of 302 ºC, a density of 1.167, and a flash point of 137 ºC . It should be stored at a temperature of 2-8°C . The pKa is predicted to be 3.83±0.10 .Scientific Research Applications
Medicinal Chemistry
3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid is a valuable scaffold in medicinal chemistry due to its bicyclic structure, which is reminiscent of several alkaloids and pharmaceuticals. Its unique structure can be used to synthesize analogs of biologically active molecules, potentially leading to new therapeutic agents .
Pharmacology
In pharmacology, this compound’s bicyclic azabicyclo core is essential for creating ligands that can interact with various biological targets. It can be used to develop new drugs with improved efficacy and reduced side effects, particularly in the realm of central nervous system disorders .
Biochemistry
Biochemically, the compound serves as a precursor for the synthesis of complex molecules that can mimic or interfere with natural biological processes. It can be used to study enzyme-substrate interactions, receptor binding, and signal transduction pathways .
Organic Synthesis
Organic synthesis researchers can utilize 3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid to construct oxygenated 2-azabicyclo heptanes, which are valuable intermediates for further chemical transformations. This compound can also aid in the synthesis of tropane alkaloids, which have various applications in organic chemistry .
Chemical Engineering
In chemical engineering, this compound can be involved in process optimization studies, where its stability and reactivity under different conditions are examined. This information is crucial for scaling up the production of pharmaceuticals where this compound is a key intermediate .
Materials Science
The compound’s robust bicyclic framework can be exploited in materials science for the design of novel polymers or small molecule-based materials. These materials could have potential applications in drug delivery systems or as components of biomedical devices .
Safety and Hazards
This compound is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-(2-azabicyclo[2.2.1]heptan-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)3-4-10-6-7-1-2-8(10)5-7/h7-8H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRODJLGQBVMHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672522 | |
Record name | 3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933735-39-8 | |
Record name | 3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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